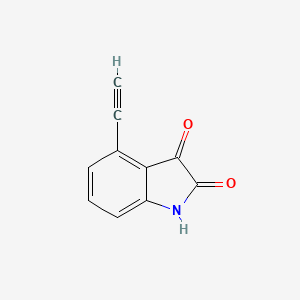
4-ethynyl-1H-indole-2,3-dione
Overview
Description
4-Ethynyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biochemical pathways involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 4-ethynyl-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-ethynylaniline with isatin (1H-indole-2,3-dione) under specific conditions. The reaction typically requires a catalyst and an appropriate solvent to facilitate the formation of the desired product .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography .
Chemical Reactions Analysis
4-Ethynyl-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted indole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethynyl-1H-indole-2,3-dione has several applications in scientific research:
Comparison with Similar Compounds
4-Ethynyl-1H-indole-2,3-dione can be compared with other indole derivatives such as:
Isatin (1H-indole-2,3-dione): Lacks the ethynyl group, leading to different chemical properties and biological activities.
4-Methyl-1H-indole-2,3-dione: The methyl group at the 4-position offers different reactivity compared to the ethynyl group.
4-Phenyl-1H-indole-2,3-dione: The phenyl group provides additional aromatic interactions, influencing the compound’s properties.
Properties
IUPAC Name |
4-ethynyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h1,3-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOQOTSLYZKRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=CC=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


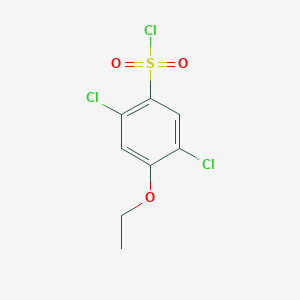
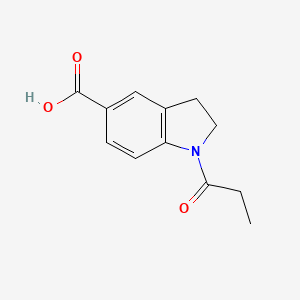
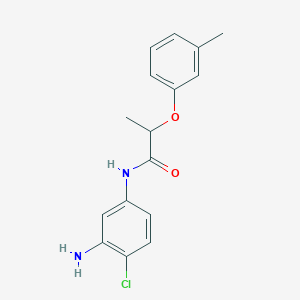
![2-[(3-Methoxypropyl)amino]isonicotinic acid](/img/structure/B1390932.png)
![2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1390933.png)

![1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1390935.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine](/img/structure/B1390936.png)

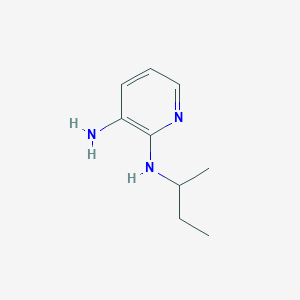
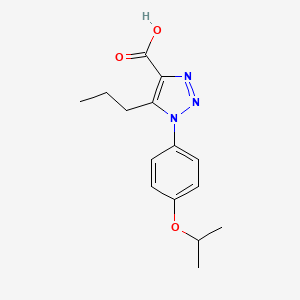
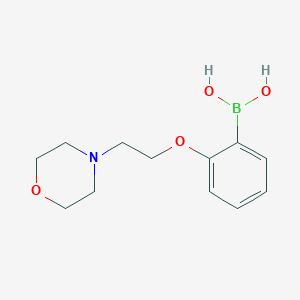

![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)
